3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[33]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can protect amino groups during chemical reactions, allowing for selective modification of other functional groups. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid): A non-aromatic spirocyclic dicarboxylate used in metal-organic frameworks (MOFs) and other applications.
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a similar fluorenylmethoxycarbonyl protecting group but a different core structure.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid is unique due to its spirocyclic structure, which provides greater steric bulk and rigidity compared to linear or aromatic compounds. This unique structure can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)19-12-20(23(19)10-5-11-23)24-22(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20H,5,10-13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCIEISOUBCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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